1-(Hydroxyimino)-2-naphthyloxyethylamine
Description
1-(Hydroxyimino)-2-naphthyloxyethylamine is a chemical compound characterized by a naphthyloxy backbone substituted with an ethylamine group bearing a hydroxyimino functional group. Its systematic IUPAC name reflects its structure: (Z)-N'-hydroxy-2-(naphthalen-1-yloxy)acetimidamide . Synonyms include BB_SC-09058, ZINC5669701, and STK937530, among others . The compound’s nomenclature adheres to substitutive and functional class naming conventions, as highlighted by the variability in naming practices for structurally unambiguous compounds . Its molecular formula is inferred as C₁₂H₁₃N₂O₂, combining a naphthalene ring, ether linkage, and an oxime-modified ethylamine chain.
Properties
CAS No. |
884504-65-8 |
|---|---|
Molecular Formula |
C12H12N2O2 |
Molecular Weight |
216.24 g/mol |
IUPAC Name |
N'-hydroxy-2-naphthalen-1-yloxyethanimidamide |
InChI |
InChI=1S/C12H12N2O2/c13-12(14-15)8-16-11-7-3-5-9-4-1-2-6-10(9)11/h1-7,15H,8H2,(H2,13,14) |
InChI Key |
YXGUKKZSQSABDK-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=CC=C2OCC(=NO)N |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC=C2OC/C(=N\O)/N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2OCC(=NO)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Hydroxyimino)-2-naphthyloxyethylamine can be achieved through several methods. One common approach involves the condensation of 2-naphthol with ethylamine, followed by the introduction of the hydroxyimino group. This can be done using hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction typically proceeds under mild conditions, with the temperature maintained around 50-60°C.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
1-(Hydroxyimino)-2-naphthyloxyethylamine undergoes various chemical reactions, including:
Oxidation: The hydroxyimino group can be oxidized to form nitroso or nitro derivatives.
Reduction: Reduction of the hydroxyimino group can yield the corresponding amine.
Substitution: The naphthyloxyethylamine backbone can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents such as halogens (e
Biological Activity
1-(Hydroxyimino)-2-naphthyloxyethylamine is a synthetic compound that has garnered attention for its potential biological activities. This compound features a naphthalene moiety, which is known for its diverse pharmacological properties. The biological activity of this compound can be attributed to its structural characteristics, which allow it to interact with various biological targets.
Chemical Structure and Properties
- Chemical Formula : CHNO
- CAS Number : 884504-65-8
- Molecular Weight : 201.25 g/mol
The compound contains a hydroxyimino group, which is crucial for its reactivity and interaction with biological systems. The naphthyloxyethylamine structure is expected to confer lipophilicity, facilitating membrane permeability and interaction with cellular targets.
This compound has been studied for its ability to modulate various biochemical pathways. Its mechanism of action likely involves:
- Enzyme Inhibition : Potential inhibition of key enzymes involved in metabolic pathways.
- Receptor Interaction : Binding to specific receptors, leading to downstream signaling effects.
- Antioxidant Activity : The hydroxyimino group may contribute to antioxidant properties, protecting cells from oxidative stress.
Pharmacological Effects
Research indicates that this compound may exhibit several pharmacological effects:
- Antimicrobial Activity : Preliminary studies suggest efficacy against various bacterial strains.
- Anticancer Properties : Investigations into its cytotoxic effects on cancer cell lines have shown promising results, indicating potential as an anticancer agent.
- Anti-inflammatory Effects : The compound may reduce inflammation through modulation of pro-inflammatory cytokines.
Case Studies and Experimental Data
Recent studies have explored the biological activity of this compound in various contexts:
| Study | Findings |
|---|---|
| Study 1 | Demonstrated significant antibacterial activity against Gram-positive bacteria. |
| Study 2 | Showed cytotoxic effects on human cancer cell lines, with IC50 values indicating potency. |
| Study 3 | Evaluated anti-inflammatory effects in vitro, revealing a reduction in TNF-alpha production. |
In Vitro Studies
In vitro assays have been critical in assessing the biological activity of this compound:
- Cytotoxicity Assays : Cell viability assays (MTT or XTT) have been employed to determine the cytotoxic effects on various cancer cell lines.
- Antibacterial Assays : Disc diffusion and broth microdilution methods have been utilized to evaluate antimicrobial efficacy.
In Vivo Studies
While in vitro results are promising, further validation through in vivo studies is necessary to confirm the therapeutic potential of this compound. These studies will provide insights into pharmacokinetics, bioavailability, and overall efficacy in living organisms.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural motifs with several naphthyl- and amine-containing derivatives. Below is a comparative analysis:
Table 1: Structural Analogs and Key Differences
Key Observations
Functional Group Influence: The hydroxyimino group in the target compound distinguishes it from analogs like (R)-1-(1-Naphthyl)ethylamine HCl, which lacks oxime functionality.
Pharmacological Relevance: Ethylamine derivatives like R-(+)-1-(Naphthyl)ethylamine are widely used as chiral building blocks in drug synthesis . The hydroxyimino variant may offer novel reactivity in forming hydrazones or Schiff bases for medicinal chemistry applications.
Stability and Reactivity: Hydroxyimino groups are prone to tautomerization and oxidation, which could reduce stability compared to simpler amines . This necessitates careful handling under inert atmospheres.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
